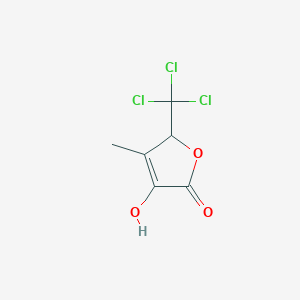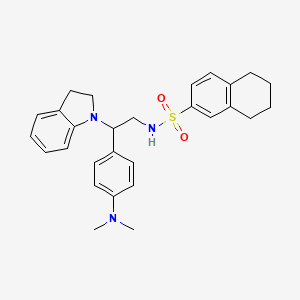
Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms.
Biochemical and Physiological Effects:
Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics and antiviral agents. Additionally, it has been shown to have anti-inflammatory properties, which may have applications in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, it has been shown to have potent antimicrobial properties, making it a valuable tool for studying the mechanisms of bacterial and fungal infections.
However, there are also limitations to the use of Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- in lab experiments. It can be toxic to certain cell types, limiting its use in certain applications. Additionally, its mechanism of action is not fully understood, making it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are several future directions for research involving Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl-. One area of interest is the development of new antibiotics and antiviral agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl-. Finally, research is needed to explore the potential applications of this compound in the treatment of various inflammatory disorders.
Conclusion:
Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- is a promising compound with potential applications in various fields of scientific research. Its antibacterial, antifungal, and antiviral properties make it a valuable tool for the development of new drugs and therapies. However, further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- can be synthesized through a multi-step process involving the reaction of trichloromethyl ketone with a furan derivative. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies.
Propiedades
IUPAC Name |
4-hydroxy-3-methyl-2-(trichloromethyl)-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3O3/c1-2-3(10)5(11)12-4(2)6(7,8)9/h4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWOXLUSWLFSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1C(Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2430219.png)
![Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2430220.png)
![N-[(2-chlorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2430227.png)
![3-Chloro-4,5-bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]benzaldehyde](/img/structure/B2430228.png)
![N-allyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2430229.png)

![(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2430234.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2430235.png)
![5-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2430236.png)
![tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2430237.png)
![2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2430238.png)
